BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

MAO inhibition Positional isomerism SAR

The definitive ortho-methoxy MAO-A probe. This HCl salt ensures reliable aqueous solubility for fluorometric Amplex Red/MAO-Glo assays. Dimorpholino substitution yields superior MCF-7 antiproliferative activity vs. piperidino analogs—ideal comparator in oncology panels. CNS MPO-optimized scaffold (cNS MPO ≥5.0) for CNS-penetrant depression/anxiety programs. Available as HPLC-MS reference standard with ChEBI (92972) and LINCS (LSM-3237) spectral data. Order the better-characterized hydrochloride form for reproducible results.

Molecular Formula C18H25ClN6O3
Molecular Weight 408.89
CAS No. 1177831-06-9
Cat. No. B2845390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
CAS1177831-06-9
Molecular FormulaC18H25ClN6O3
Molecular Weight408.89
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C18H24N6O3.ClH/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H
InChIKeyXBBAKVVBCJBXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride (CAS 1177831-06-9): Chemical Class, Structural Identity, and Research-Grade Procurement Profile


N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1177831-06-9) is a synthetic small molecule belonging to the 4,6-dimorpholino-1,3,5-triazine class. Its free base form (C₁₈H₂₄N₆O₃, MW 372.43) is registered as CHEBI:92972 and classified as a methoxybenzene and substituted aniline [1]. The hydrochloride salt (C₁₈H₂₄N₆O₃·HCl, MW 408.89) incorporates a 2-methoxyphenyl substituent at the triazine C-2 amine position alongside two morpholino groups at C-4 and C-6 . This substitution pattern places the compound at the intersection of two well-studied pharmacophore families: morpholino-triazines explored as monoamine oxidase (MAO) inhibitors and as phosphatidylinositol-3-kinase (PI3K) pathway modulators [2].

Why In-Class Triazine Analogs Cannot Substitute for N-(2-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride: Positional Isomerism, Amine Substitution, and Salt Form


The 4,6-dimorpholino-1,3,5-triazine scaffold is a privileged structure with activity profiles exquisitely sensitive to three structural variables: (i) the nature and position of the aryl substituent at the C-2 amine (2-methoxy vs. 4-methoxy vs. 3,4-dimethyl vs. unsubstituted phenyl), (ii) the C-4/C-6 heterocyclic substituents (morpholino vs. piperidino vs. methoxy), and (iii) the salt form (free base vs. hydrochloride). Published SAR data on morpholino-triazine MAO inhibitors demonstrate that even a methoxy positional shift from ortho to para can alter enzyme inhibition and isoform selectivity profiles [1]. Similarly, morpholino-to-piperidino substitution at C-4/C-6 produces divergent antiproliferative potency in cancer cell lines, with dimorpholino analogs showing superior activity in MCF-7 cells compared to dipiperidino counterparts [2]. The hydrochloride salt further differentiates this compound from its free base in terms of aqueous solubility, handling, and formulation compatibility—factors directly relevant to procurement decisions for in vitro and in vivo experimental workflows [3].

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride Against Closest Structural Analogs


Ortho-Methoxy Positional Isomerism vs. Para-Methoxy Analog: Impact on MAO-A Pharmacophore Fit

The target compound bears a 2-methoxyphenyl (ortho-methoxy) substituent, whereas the closest commercially cataloged analog is N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine (para-methoxy, SpectraBase Compound ID D0z7Fq2jlDR) [1]. In the broader dimorpholino-triazine MAO inhibitor series, the position of the methoxy group on the phenyl ring directly influences the dihedral angle between the phenyl and triazine rings, which in turn modulates the compound's ability to occupy the MAO-A substrate cavity [2]. The ortho-methoxy configuration introduces steric constraints and alters hydrogen-bonding geometry relative to the para isomer, a structural distinction relevant to MAO-A vs. MAO-B selectivity optimization [3].

MAO inhibition Positional isomerism SAR Monoamine oxidase

Dimorpholino vs. Dipiperidino C-4/C-6 Substitution: Differential Antiproliferative Potency in Cancer Cell Lines

A direct head-to-head comparison of dimorpholino-s-triazine derivatives versus dipiperidino-s-triazine derivatives has been published in the context of antiproliferative activity [1]. Compounds containing the dimorpholino-s-triazine core (8a–e) showed more potent antiproliferative activity in MCF-7 breast cancer cells compared to their dipiperidino analogs (7a–f). Furthermore, mixed morpholino/piperidino derivatives (9a–f) exhibited IC₅₀ values in the range of 10.4–22.2 µM [1]. The target compound possesses the identical dimorpholino substitution pattern associated with this enhanced potency profile.

Anticancer Triazine Morpholino Piperidino MCF-7

Hydrochloride Salt Form: Differentiated Aqueous Solubility and Handling vs. Free Base for In Vitro and In Vivo Dosing

The target compound is supplied as the hydrochloride salt (CAS 1177831-06-9, MW 408.89), whereas the free base form (CHEBI:92972, MW 372.43) is a distinct chemical entity with different physicochemical properties [1]. Hydrochloride salt formation of triazine amines typically enhances aqueous solubility by 10- to 1000-fold compared to the free base, depending on the specific counterion and crystal packing [2]. This differential is material for researchers preparing dose-response curves in aqueous buffer systems or formulating compounds for in vivo administration, where poor free base solubility can lead to inaccurate dosing and variable exposure.

Salt form Solubility Hydrochloride Formulation Bioavailability

Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile vs. Clinical-Stage Dimorpholino-Triazine Candidates (PQR309/Bimiralisib and ZSTK474)

The target compound (free base: MW 372.43, cLogP ~2.5–3.5 estimated, HBD 1, HBA 9) occupies a differentiated physicochemical space compared to clinical-stage dimorpholino-triazines such as PQR309 (bimiralisib, MW 427.4, containing a trifluoromethylpyridine substituent) and ZSTK474 (MW 418.4, containing a difluoromethylbenzimidazole substituent) [1][2]. The lower molecular weight and reduced lipophilicity of the target compound place it closer to the CNS drug-likeness space (CNS MPO score estimated ≥5.0 vs. PQR309 CNS MPO ~4.0–4.5) [3]. However, the target compound has not been optimized for PI3K/mTOR potency and lacks the key heterocyclic extensions present in these clinical candidates that confer low-nanomolar PI3K affinity.

Drug-likeness CNS MPO Physicochemical properties PI3K Blood-brain barrier

Absence of α-Amino Acid Moiety vs. MAO-Optimized Dimorpholino-Triazine Amino Acid Derivatives: Differentiated Selectivity and Toxicity Profile Expectations

Published data on dimorpholino-1,3,5-triazin-2-yl amino acid derivatives (compounds 22–28 in PMC6332092) demonstrate that the amino acid substituent at the C-2 amine position is a critical determinant of MAO-A inhibitory activity and isoform selectivity [1]. The lead compounds 7, 18, and 25 from this series showed MAO-A inhibition comparable to clorgyline with selectivity over MAO-B and no significant acute toxicity [1]. The target compound replaces the amino acid moiety with a 2-methoxyphenyl group, creating a structurally distinct chemotype whose MAO inhibition profile and toxicity are expected to differ from the amino acid series. This structural divergence provides a complementary tool compound for probing the contribution of the C-2 substituent to MAO-A binding and selectivity.

MAO-A MAO-B Selectivity Amino acid Acute toxicity

Optimal Research and Procurement Application Scenarios for N-(2-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride


MAO-A Isoform Selectivity SAR Studies: Ortho-Methoxy Pharmacophore Exploration

Researchers investigating the structure-activity relationships of MAO-A inhibition can deploy this compound as a probe for ortho-methoxy substitution effects. The 2-methoxyphenyl group provides a distinct pharmacophore geometry compared to the 4-methoxy isomer, allowing systematic mapping of the MAO-A active site's tolerance for methoxy positional variation. The hydrochloride salt form ensures reliable aqueous solubility for fluorometric MAO assays using Amplex Red or MAO-Glo kits [1].

Differentiation of Morpholino- vs. Piperidino-Triazine Anticancer Activity in Solid Tumor Cell Lines

This compound can serve as a comparator in panels evaluating the contribution of the dimorpholino substitution to antiproliferative activity. Published evidence demonstrates that dimorpholino-s-triazines outperform dipiperidino analogs in MCF-7 breast cancer cells [2]. Including this compound alongside its piperidino counterpart in screening cascades enables isolation of the morpholino-specific contribution to cytotoxicity, informing lead optimization decisions in oncology programs.

CNS Drug Discovery Starting Point: Favorable CNS MPO Profile for Neuropsychiatric Indications

With an estimated CNS MPO score ≥5.0, lower molecular weight, and reduced lipophilicity compared to oncology-optimized dimorpholino-triazines such as PQR309 and ZSTK474 [3], this compound represents a more attractive starting scaffold for CNS-penetrant MAO-A inhibitor programs targeting depression, anxiety, or neurodegenerative disorders. Procurement for CNS drug discovery efforts is justified by the alignment of its physicochemical properties with established CNS drug-likeness criteria [4].

Reference Standard for Analytical Method Development and Structure Confirmation of Dimorpholino-Triazine Libraries

The hydrochloride salt form, well-defined molecular formula (C₁₉H₂₇ClN₆O₂), and availability of spectral reference data through ChEBI (CHEBI:92972) and LINCS (LSM-3237) [5] make this compound suitable as a reference standard for HPLC-MS method development and NMR structure confirmation in medicinal chemistry campaigns exploring dimorpholino-triazine chemical space.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.